molecular formula C11H5F3N2O B3040941 2-[2-(Trifluoromethoxy)benzylidene]malononitrile CAS No. 255820-39-4

2-[2-(Trifluoromethoxy)benzylidene]malononitrile

Cat. No. B3040941
CAS RN: 255820-39-4
M. Wt: 238.16 g/mol
InChI Key: DXODVZSJFKMLRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, such as TFMB, can be achieved by Knoevenagel condensation of benzaldehyde and malononitrile . This process involves the use of catalysts like Ti-hydrotalcite and Zn-hydrotalcite . The catalysts are prepared using a combustion method with glycine or glycerol as a fuel . The reaction mechanism and kinetics are established using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model .


Molecular Structure Analysis

The molecular structure of TFMB is characterized by the presence of a trifluoromethoxy group and a benzylidene group attached to a malononitrile core. The trifluoromethoxy group is an unusual substituent that has been the subject of increased study due to its unique properties .


Chemical Reactions Analysis

The primary chemical reaction involving TFMB is the Knoevenagel condensation of benzaldehyde with malononitrile . This reaction is facilitated by catalysts such as Ti-hydrotalcite and Zn-hydrotalcite . The reaction exhibits second-order kinetics, with all species being weakly adsorbed .


Physical And Chemical Properties Analysis

TFMB is characterized by its molecular formula C11H5F3N2O and a molecular weight of 238.16 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)benzylidene]malononitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. Additionally, this compound has been found to bind to specific proteins in cells, which can lead to changes in their function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has been found to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. This compound has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(Trifluoromethoxy)benzylidene]malononitrile for lab experiments is its stability. This compound is a relatively stable compound that can be stored for long periods of time without significant degradation. Additionally, this compound is easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. However, one limitation of this compound is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2-[2-(Trifluoromethoxy)benzylidene]malononitrile. One direction is to further explore its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, and further studies could help to determine its potential as a cancer treatment. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. This compound has been found to bind to specific metal ions, and further studies could help to determine its potential as a diagnostic tool for metal ion detection. Additionally, further studies could be conducted to explore the mechanism of action of this compound, which could help to identify new targets for drug development.

Scientific Research Applications

2-[2-(Trifluoromethoxy)benzylidene]malononitrile has been found to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an antimicrobial agent, as it has been found to have antibacterial and antifungal properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Safety and Hazards

While specific safety and hazard information for TFMB is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective equipment, avoiding inhalation or ingestion, and working in a well-ventilated area .

properties

IUPAC Name

2-[[2-(trifluoromethoxy)phenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXODVZSJFKMLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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